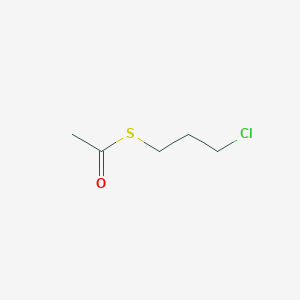

3-Chloropropyl thiolacetate

Description

Contextualizing Thioester and Organohalide Reactivity within Synthetic Chemistry

Thioesters are a class of organosulfur compounds recognized for their distinct reactivity. nih.gov The sulfur atom's larger size and the nature of its bonding to the carbonyl group make thioesters more reactive than their ester or amide counterparts. nih.gov While stable in aqueous environments at neutral pH, they readily react with soft nucleophiles like thiolates, enabling efficient acyl transfer reactions. nih.gov This reactivity is fundamental in numerous biological processes, including the function of coenzyme A in metabolism. nih.govpressbooks.publibretexts.org

Organohalides, on the other hand, are organic compounds containing at least one halogen atom. Their chemistry is largely defined by the carbon-halogen bond, which can be cleaved through various mechanisms, most notably nucleophilic substitution and elimination reactions. kocw.or.krigi-global.com The specific reactivity of an organohalide is influenced by the nature of the halogen, the structure of the alkyl group, and the reaction conditions.

The presence of both these functional groups in 3-Chloropropyl thiolacetate creates a molecule with dual reactivity, opening up a wide array of possibilities for synthetic chemists.

Significance of this compound as a Bifunctional Synthon

In the realm of retrosynthetic analysis, a synthon is an idealized fragment, typically an ion, that assists in planning a chemical synthesis. spcmc.ac.instudysmarter.co.uk A bifunctional synthon possesses two reactive sites, allowing for the sequential or simultaneous formation of new bonds. iupac.org This approach is particularly valuable for constructing carbocycles and other complex molecular architectures in a more efficient manner. iupac.org

This compound serves as a prime example of a bifunctional synthon. The thioester group can act as an electrophilic site for acyl substitution reactions, while the chloropropyl chain presents a site for nucleophilic attack, typically at the carbon atom bonded to the chlorine. This dual reactivity allows it to be incorporated into molecules through two distinct chemical transformations. For instance, the thioester can be hydrolyzed or reacted with an amine to introduce a thiol or an amide group, respectively, while the chloro group can be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond.

The strategic application of this compound as a bifunctional synthon allows for the streamlined synthesis of molecules with diverse functionalities.

Overview of Current Research Landscape and Future Directions

Current research involving this compound and related bifunctional molecules is vibrant and expanding into various fields. In materials science, for example, derivatives of this compound are used in the synthesis of functionalized nanoparticles and surface modifications. The ability to anchor the molecule to a surface via one functional group while leaving the other available for further reactions is a key advantage. For instance, (3-Chloropropyl) trimethoxysilane, a related compound, is used to functionalize nanoparticles and surfaces, creating active sites for further chemical modifications. nih.govmdpi.com

The synthesis of novel polymers and dendrimers also benefits from the use of such bifunctional building blocks. The controlled, stepwise addition of monomers to a growing polymer chain can be achieved by leveraging the distinct reactivity of the two functional groups.

Looking ahead, the development of new catalytic systems that can selectively activate one functional group over the other in a bifunctional molecule like this compound will continue to be a major area of research. This will enable even more precise control over synthetic pathways and the creation of highly complex and tailored molecules for applications in medicine, electronics, and advanced materials. The investigation into the mechanism of formation of trimethylene oxide from this compound highlights the ongoing interest in understanding the fundamental reactivity of this compound. chemdad.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13012-54-9 | chembk.comchemdad.com |

| Molecular Formula | C5H9ClOS | chemdad.com |

| Molecular Weight | 152.64 g/mol | chemdad.com |

| Appearance | Colorless to slightly yellow liquid | chemdad.com |

| Boiling Point | 83-84 °C at 10 mmHg | chembk.comchemdad.com |

| Density | 1.159 g/mL at 25 °C | chembk.comchemdad.com |

| Refractive Index | n20/D 1.495 | chembk.comchemdad.com |

| Solubility | Soluble in many organic solvents like ethers, ketones, and alcohols. | chembk.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(3-chloropropyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLUCUQNAZTKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926606 | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13012-54-9 | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13012-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13012-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloropropyl Thiolacetate and Analogues

Optimized Thioesterification Protocols

Thioesterification represents a fundamental approach to the synthesis of thioesters. Recent advancements have focused on optimizing reaction conditions to improve yields, reduce reaction times, and employ milder conditions.

Acid- and Base-Catalyzed Reactions of Halogenated Propanols with Thioacetic Acid Derivatives

The reaction of halogenated propanols with thioacetic acid or its derivatives can be effectively catalyzed by both acids and bases to yield the corresponding thioesters. Acid catalysis enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the alcohol. msu.edu Conversely, base catalysis is generally not preferred as it deprotonates the carboxylic acid, reducing the electrophilicity of the carbon atom. msu.edu The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. For instance, acid-catalyzed esterification is a reversible process, and removal of water as it forms can drive the reaction to completion. msu.edu

The direct addition of thioacetic acid to unsaturated alcohols, such as α-, β-, or γ-unsaturated alcohols, in food-grade organic solvents presents a viable method for producing natural thioacetates. google.com These reactions can be conducted at moderate temperatures, typically between 10°C and 80°C, with reaction times ranging from a few minutes to 24 hours. google.com

| Reactants | Catalyst | Conditions | Product |

| Halogenated Propanol, Thioacetic Acid | Acid (e.g., H+) | Heat, removal of water | 3-Chloropropyl thiolacetate |

| Unsaturated Alcohol, Thioacetic Acid | None | 10-80°C, 5 min - 24 h | Thioacetate (B1230152) derivative |

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a powerful tool for the preparation of this compound and its analogues. These reactions involve the displacement of a leaving group by a nucleophile.

Efficient Conversion of Propyl Halides using Thioacetate Anions under Mild Conditions

The reaction of propyl halides with thioacetate anions is a common and efficient method for the synthesis of the corresponding S-alkyl thioacetates. researchgate.net This SN2 reaction typically proceeds with an inversion of stereochemistry at the carbon center. organic-chemistry.org The use of potassium thioacetate in solvents like ethanol, acetone, or dimethylformamide (DMF) is a well-established procedure, though it can require long reaction times. ias.ac.in To address this, polymer-supported sodium thioacetate has been developed as a reagent that allows for the conversion of alkyl halides to S-alkyl thioacetates under mild, non-aqueous conditions at room temperature, often resulting in high yields and purity. researchgate.net This method offers the advantage of easy work-up and the potential for reagent regeneration and reuse. researchgate.net

Recent research has also explored the use of copper and palladium catalysts to facilitate the coupling of aryl and vinyl halides with potassium thioacetate, expanding the scope of this reaction to a wider range of substrates. researchgate.net These catalytic systems can operate under mild conditions and tolerate a variety of functional groups. researchgate.net

| Alkyl Halide | Thioacetate Source | Conditions | Product | Yield |

| Propyl Halide | Potassium Thioacetate | Ethanol, Acetone, or DMF, Reflux | S-propyl thioacetate | Variable |

| Alkyl Halide | Polymer-supported Sodium Thioacetate | Room Temperature, Non-aqueous | S-alkyl thioacetate | High |

| Aryl/Vinyl Iodide | Potassium Thioacetate | Cu catalyst, CPME | S-aryl/vinyl thioacetate | Good to Excellent |

| Aryl Bromide/Triflate | Potassium Thioacetate | Pd catalyst | S-aryl thioacetate | Good to Excellent |

Mechanistic Aspects of Nucleophilic Substitution on Complex Substrates

The mechanism of nucleophilic substitution can be either SN1 or SN2, depending on the substrate, nucleophile, leaving group, and solvent. organic-chemistry.org The SN2 mechanism is a one-step process where the nucleophile attacks as the leaving group departs, leading to an inversion of configuration. organic-chemistry.orgucsd.edu In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, which can lead to a mixture of stereoisomers. organic-chemistry.orgucsd.edumasterorganicchemistry.com

The reactivity of the substrate is a key factor. For instance, tertiary alkyl halides are more likely to react via an SN1 mechanism due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com The nature of the leaving group is also critical; good leaving groups are weak bases. organic-chemistry.org While hydroxide (B78521) and alkoxide ions are poor leaving groups, they can be activated by acids. organic-chemistry.org

In the context of thioacetate synthesis, the reaction of an α-haloketone with a thioacetate anion can proceed through an initial SN2 reaction to form a thioester intermediate. This can then undergo a base-promoted rearrangement to form an enol ester. conicet.gov.ar The stereoselectivity of such reactions can be high, leading to specific isomers. conicet.gov.ar

Emerging Synthetic Approaches

The development of novel synthetic methods continues to expand the toolkit for organic chemists. These emerging approaches often offer advantages in terms of efficiency, selectivity, and substrate scope.

Facile Thioacetate Formation from Trichloromethyl Compounds

A novel method for the synthesis of thioacetates involves the conversion of trichloromethyl compounds. researchgate.net This transformation is achieved by treating the trichloromethyl compound with sodium thioacetate in the presence of thioacetic acid. researchgate.net The reaction proceeds efficiently at room temperature and provides high yields, particularly when the trichloromethyl group is attached to a strong electron-withdrawing substituent. researchgate.net This electron-withdrawing effect activates the trichloromethyl group towards nucleophilic attack. wikipedia.org This method provides a valuable alternative to traditional thioesterification and nucleophilic substitution routes.

Another related approach involves the reaction of trichloroacetyl chloride with a thiol to form an S-alkyl or S-aryl trichloroacetyl thioester intermediate. google.com This intermediate can then react with an amine to displace the trichloromethyl group as chloroform, yielding the corresponding thiocarbamate. google.com

| Starting Material | Reagents | Conditions | Product |

| Trichloromethyl Compound | Sodium Thioacetate, Thioacetic Acid | Room Temperature | Thioacetate |

| Trichloroacetyl Chloride, Thiol | Amine | Aqueous or organic media | Thiocarbamate |

Lewis Acid Catalyzed Synthesis from Activated Alcohols

The synthesis of thioesters, such as this compound, through the reaction of an alcohol and a thiol or thiol acid represents a direct and atom-economical approach. However, the poor leaving group ability of the hydroxyl group necessitates its activation. Lewis acids are effective catalysts for this transformation, enhancing the electrophilicity of the alcohol's carbon atom and facilitating nucleophilic attack by the sulfur species.

A general and widely recognized method involves the direct coupling of activated alcohols with thiol acids in the presence of a Lewis acid catalyst. nih.gov While a specific protocol for this compound synthesized via this exact route from 3-chloro-1-propanol (B141029) is not extensively detailed in seminal literature, the principles can be extrapolated from similar syntheses. The reaction mechanism typically involves the coordination of the Lewis acid to the hydroxyl oxygen of the alcohol (e.g., 3-chloro-1-propanol). This coordination polarizes the C-O bond, effectively creating a better leaving group, which can be displaced by the nucleophilic sulfur of thiolacetic acid.

Various Lewis acids have been demonstrated to be effective in promoting the formation of C-S bonds from alcohols. Catalytic systems such as those based on indium(III), rsc.org zirconium(IV), rsc.org copper(II), rsc.org and iron(III) mdpi.com have been successfully employed for the synthesis of thioethers and thioesters from activated alcohols. For instance, the combination of InCl₃ and Me₃SiBr has been shown to be a potent system for promoting coupling reactions between alcohols and silyl (B83357) nucleophiles, highlighting the power of enhanced Lewis acidity. rsc.org Similarly, ZrCl₄ dispersed on silica (B1680970) gel has been used for the S-alkylation of thiols with alcohols under solvent-free conditions. rsc.org

The choice of Lewis acid, solvent, and reaction temperature is critical and can significantly influence the reaction's yield and selectivity. Dichloromethane is often a suitable solvent for these types of reactions. rsc.org The development of dual Brønsted–Lewis acidic ionic liquids also presents a green and recyclable catalytic system for thioesterification reactions. mdpi.com

Table 1: Examples of Lewis Acid Systems for C-S Bond Formation from Alcohols

| Lewis Acid/Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Cu(OTf)₂ | Benzyl Alcohols | Mild conditions, good functional group tolerance, proceeds via Sₙ1-type mechanism. | rsc.org |

| In(OTf)₃ | General Alcohols | Used in catalytic amounts for hydrogenative deoxygenation of thioesters to sulfides. | nih.gov |

| ZrCl₄ on Silica Gel | General Alcohols | Solvent-free conditions, effective for S-alkylation. | rsc.org |

| Dual Brønsted–Lewis Acidic Ionic Liquid | Aldehydes and Thiols | Recyclable catalyst, high atom economy, thermally stable. | mdpi.com |

| InCl₃ / Me₃SiBr | General Alcohols | Enhanced Lewis acidity, promotes coupling with silyl nucleophiles. | rsc.org |

Purification and Characterization Techniques for Research-Grade Material

The isolation and purification of this compound to a research-grade standard are critical for its subsequent use in synthesis or material science applications. Following synthesis, the crude product is typically purified by vacuum distillation. Given its boiling point of 83-84 °C at 10 mmHg, this technique is effective at separating the product from less volatile impurities and catalytic residues. sigmaaldrich.com For higher purity, column chromatography on silica gel can be employed, a technique proven effective for purifying structurally related thioester compounds. researchgate.net

Once purified, the structural integrity and identity of this compound are confirmed using a suite of spectroscopic techniques. The physical properties of the purified liquid are also benchmarked against literature values.

Physical Properties: The key physical constants for this compound are its density and refractive index. At 25 °C, the density is approximately 1.159 g/mL, and the refractive index (n20/D) is 1.495. sigmaaldrich.com

Table 2: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉ClOS | sigmaaldrich.com |

| Molecular Weight | 152.64 g/mol | sigmaaldrich.com |

| Boiling Point | 83-84 °C / 10 mmHg | sigmaaldrich.com |

| Density | 1.159 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.495 | sigmaaldrich.com |

Spectroscopic Characterization: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework. In the ¹H NMR spectrum, distinct signals are expected for the acetyl methyl protons, and the three methylene (B1212753) groups of the propyl chain, with chemical shifts and coupling patterns characteristic of the structure. For instance, the methylene group adjacent to the sulfur (S-CH₂) would appear at a different chemical shift than the one adjacent to the chlorine (Cl-CH₂). Similarly, the ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the acetyl methyl carbon, and the three propyl chain carbons. researchgate.netcdnsciencepub.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band is expected in the range of 1690-1710 cm⁻¹ corresponding to the C=O stretching vibration of the thioester group. Another characteristic absorption for the C-Cl stretch would typically appear in the region of 600-800 cm⁻¹. cdnsciencepub.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron Spray Ionization (ESI-MS) is a common technique used for the characterization of related thioester-containing molecules. researchgate.net The mass spectrum would show a molecular ion peak corresponding to the molecular weight (152.64 g/mol ) and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Table 3: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Absorption Range |

|---|---|---|

| ¹H NMR (δ, ppm) | CH₃-C=O | ~2.3 |

| S-CH₂- | ~2.9 - 3.1 | |

| -CH₂-CH₂Cl | ~2.0 - 2.2 | |

| -CH₂-Cl | ~3.5 - 3.7 | |

| ¹³C NMR (δ, ppm) | CH₃-C=O | ~30 |

| C=O | ~195 | |

| S-CH₂- | ~28 | |

| -CH₂-CH₂Cl | ~32 | |

| -CH₂-Cl | ~43 | |

| IR (cm⁻¹) | C=O (Thioester) | 1690 - 1710 |

| C-Cl | 600 - 800 |

Mechanistic Studies of 3 Chloropropyl Thiolacetate Transformations

Intramolecular Cyclization Pathways

Under basic conditions, 3-Chloropropyl thiolacetate can undergo intramolecular reactions, leading to the formation of cyclic compounds. The initial and requisite step for these pathways is the hydrolysis of the thioester linkage to unmask a nucleophilic group.

The formation of trimethylene oxide (oxetane) from this compound proceeds via a mechanism analogous to the intramolecular Williamson ether synthesis. This transformation is not direct but requires a preliminary hydrolysis step.

The established mechanism involves two key stages:

Base-Mediated Hydrolysis: The process is initiated by a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the thioester. This addition-elimination sequence cleaves the thioester bond, yielding acetate (B1210297) and 3-chloro-1-propanol (B141029).

Intramolecular Cyclization: The resulting 3-chloro-1-propanol is then deprotonated by the base to form a primary alkoxide. This alkoxide acts as an internal nucleophile, attacking the carbon atom bearing the chlorine in an intramolecular S_N2 reaction. The displacement of the chloride ion results in the closure of the four-membered ring, forming trimethylene oxide.

A significant competing pathway to the formation of trimethylene oxide is the intramolecular cyclization to form thietane (B1214591), a four-membered sulfur-containing heterocycle. This pathway also hinges on the initial transformation of the thiolacetate group.

The mechanism for thietane formation involves:

Thioester Cleavage: The thioester can be cleaved under conditions that generate the free thiol, 3-chloro-1-propanethiol. This can be achieved through hydrolysis or reduction.

Thiolate Formation and Cyclization: In the presence of a base, the thiol is deprotonated to form a thiolate anion. This potent internal nucleophile then attacks the electrophilic carbon attached to the chlorine via an intramolecular S_N2 displacement, yielding thietane.

The preference for trimethylene oxide versus thietane formation is critically dependent on the reaction conditions, specifically the nature of the nucleophiles and reagents used to cleave the initial thioester.

Table 1: Influence of Reaction Conditions on Intramolecular Cyclization Product This table is generated based on established principles of chemical reactivity.

| Condition | Intermediate | Internal Nucleophile | Product Favored |

|---|---|---|---|

| Aqueous Hydroxide (e.g., NaOH) | 3-Chloro-1-propanol | Alkoxide (-O⁻) | Trimethylene Oxide |

| Hydride Reduction (e.g., LiAlH₄) followed by basic workup | 3-Chloro-1-propanethiol | Thiolate (-S⁻) | Thietane |

Intermolecular Reactivity Studies

In the absence of conditions promoting intramolecular cyclization, this compound is subject to intermolecular reactions at its two distinct electrophilic sites: the thioester carbonyl carbon and the primary carbon bonded to chlorine.

The thioester functional group is a reactive acylating agent, susceptible to nucleophilic acyl substitution. The reaction proceeds via a canonical two-step addition-elimination mechanism.

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the 3-chloropropanethiolate anion as the leaving group.

Thioesters are generally more reactive towards nucleophiles than their corresponding oxygen esters due to the lower degree of resonance stabilization between the sulfur atom and the carbonyl group. The efficiency of the reaction is dependent on the nucleophilicity of the attacking species.

Table 2: Predicted Reactivity of Nucleophiles at the Thioester Carbonyl This table illustrates the expected hierarchy of reactivity based on general principles of nucleophilic acyl substitution.

| Nucleophile Class | Example Nucleophile | Relative Reactivity | Product Type |

|---|---|---|---|

| Thiolates | R-S⁻ | High | New Thioester |

| Alkoxides | R-O⁻ | Moderate-High | Ester |

| Amines | R-NH₂ | Moderate | Amide |

The chloropropyl portion of the molecule behaves as a primary alkyl halide, making it a substrate for bimolecular nucleophilic substitution (S_N2) and bimolecular elimination (E2) reactions.

S_N2 Reaction: A strong nucleophile can directly attack the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This results in the substitution of chlorine with the nucleophile. This pathway is favored by strong, non-bulky nucleophiles.

E2 Reaction: A strong, sterically hindered base can abstract a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine. This initiates a concerted process where the C-H bond breaks, a C=C double bond forms, and the chloride leaving group is expelled. The product is S-allyl thiolacetate. This pathway is favored by strong, bulky bases.

The competition between S_N2 and E2 pathways is a key aspect of the intermolecular reactivity of the chloropropyl group.

Table 3: Competing Intermolecular S_N2 and E2 Reactions This table is based on established principles for primary alkyl halides.

| Reagent Type | Example | Favored Pathway | Product of Reaction at Chloropropyl Moiety |

|---|---|---|---|

| Strong, Unhindered Nucleophile/Base | Sodium methoxide (B1231860) (NaOCH₃) | S_N2 | 3-Methoxypropyl thiolacetate |

| Strong, Hindered Base | Potassium tert-butoxide (KOtBu) | E2 | S-allyl thiolacetate |

Hydrolytic Pathways and Kinetics

The hydrolysis of this compound, the cleavage of the thioester bond by water, is a fundamental process that can be catalyzed by acid or base. Kinetic studies on model alkyl thioesters, such as S-methyl thioacetate (B1230152), provide insight into the rates of these pathways. nih.govharvard.edu

Base-Mediated Hydrolysis (k_b): This is the most rapid pathway. It involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, proceeding through the addition-elimination mechanism. The reaction rate is first-order in both thioester and hydroxide concentration.

Acid-Mediated Hydrolysis (k_a): This pathway is significantly slower than base-mediated hydrolysis. It begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile like water.

pH-Independent Hydrolysis (k_w): This involves the direct, uncatalyzed reaction with water. For alkyl thioesters, this process is extremely slow at neutral pH.

For S-methyl thioacetate at 23°C, the half-life for hydrolysis at a neutral pH of 7 is approximately 155 days, highlighting the relative stability of thioesters in the absence of strong acids or bases. nih.gov

Table 4: Hydrolysis Rate Constants for a Model Alkyl Thioester (S-methyl thioacetate) Data sourced from studies on S-methyl thioacetate as a proxy for this compound. nih.govharvard.edu

| Pathway | Rate Constant Type | Value (in water) |

|---|---|---|

| Acid-Mediated | k_a | 1.5 x 10⁻⁵ M⁻¹s⁻¹ |

| Base-Mediated | k_b | 1.6 x 10⁻¹ M⁻¹s⁻¹ |

Oxidative Reactivity and Reaction Mechanisms

The oxidative reactivity of this compound would likely center on the sulfur atom of the thioester group. Oxidation of thioesters can lead to a variety of products depending on the oxidant and reaction conditions.

Potential Oxidative Pathways:

Oxidation to Sulfoxide and Sulfone: Mild oxidizing agents could potentially convert the sulfur atom to a sulfoxide, forming 3-chloropropyl S-acetylsulfoxide. Stronger oxidation could further lead to the corresponding sulfone, 3-chloropropyl S-acetylsulfone. The reaction mechanism would involve nucleophilic attack of the sulfur atom on the oxidant.

Oxidative Cleavage: Under more vigorous oxidative conditions, cleavage of the carbon-sulfur bond could occur, leading to the formation of sulfonic acids or their derivatives, along with carboxylic acid derivatives.

Intramolecular Cyclization: It has been noted that the formation of trimethylene oxide from this compound has been investigated. While the detailed mechanism is not readily available, it is plausible that an initial oxidation step could facilitate an intramolecular cyclization. For instance, oxidation of the sulfur might make the acetyl group a better leaving group, allowing for an intramolecular nucleophilic attack by the oxygen of the carbonyl group on the carbon bearing the chlorine, or a related rearrangement.

A hypothetical mechanism for an oxidative transformation is presented in the table below.

| Step | Description | Intermediate/Product |

| 1 | Oxidation of the sulfur atom by an oxidizing agent (e.g., a peroxy acid). | 3-Chloropropyl S-acetylsulfoxide |

| 2 | Further oxidation of the sulfoxide. | 3-Chloropropyl S-acetylsulfone |

| 3 | Nucleophilic attack or rearrangement leading to product formation. | Varies with conditions |

Detailed research findings on the specific oxidative reactions of this compound, including reaction kinetics, product distribution, and the influence of various oxidants, are not sufficiently available in the reviewed literature to provide a more in-depth analysis.

Radical-Mediated Processes and Chain Reactions

The presence of a carbon-chlorine bond in this compound suggests that it can participate in radical-mediated processes, particularly through homolytic cleavage of the C-Cl bond.

Initiation of Radical Reactions:

Radical reactions are typically initiated by heat, light (photolysis), or a radical initiator (e.g., AIBN). The initiation step would involve the formation of a 3-(acetylthio)propyl radical.

Propagation Steps and Chain Reactions:

Once formed, the 3-(acetylthio)propyl radical could undergo several propagation steps, leading to a chain reaction:

Intramolecular Cyclization (Radical Cyclization): The alkyl radical could undergo an intramolecular addition to the carbonyl carbon of the thioester group. This would be a 5-exo-trig cyclization, which is generally a favored process. The resulting cyclic radical could then undergo further reactions.

Intermolecular Reactions: The radical could abstract an atom (e.g., a hydrogen atom) from a solvent or another molecule, propagating the radical chain.

Fragmentation: The radical intermediate could potentially undergo fragmentation, although this is less likely for a primary alkyl radical.

A plausible radical chain mechanism is outlined below.

| Step | Reaction | Description |

| Initiation | R-Cl + initiator → R• + Cl• | Formation of the initial 3-(acetylthio)propyl radical (R•). |

| Propagation 1 | R• → cyclic radical | Intramolecular cyclization of the alkyl radical onto the thioester carbonyl. |

| Propagation 2 | cyclic radical + R-Cl → cyclic product + R• | The cyclic radical abstracts a chlorine atom from another molecule of this compound, forming a cyclic product and regenerating the alkyl radical. |

| Termination | R• + R• → R-R | Combination of two radicals to form a stable product. |

| cyclic radical + R• → cyclic-R | Combination of two different radicals. |

It is important to note that this is a generalized and hypothetical mechanism. The actual reaction pathway and the major products would depend on specific reaction conditions such as the initiator used, temperature, and concentration. Detailed experimental studies, including product analysis and spectroscopic investigation of radical intermediates (e.g., by ESR spectroscopy), would be necessary to elucidate the precise mechanisms of radical-mediated processes involving this compound.

Derivatization and Functionalization for Advanced Materials and Catalysis

Thioacetate (B1230152) Deprotection for Thiol Generation

The thioacetate group serves as a stable protecting group for the highly reactive thiol moiety. Its removal, or deprotection, is a critical step in many synthetic pathways to liberate the free thiol (mercaptan), which can then participate in subsequent reactions such as thiol-ene additions or disulfide bond formation. The development of mild and selective deprotection methods is crucial to avoid unwanted side reactions with other functional groups present in the molecule.

The use of cyanide as a nucleophilic catalyst for the deacetylation of thioacetates is a well-established and efficient method. This reaction is driven by the strong nucleophilic character of the cyanide ion towards the electrophilic carbonyl carbon of the thioacetate. The process is catalytic and can be performed under mild, room-temperature conditions. Sources for the cyanide ion include inorganic salts like sodium cyanide or organic-soluble versions such as tetrabutylammonium (B224687) cyanide (TBACN), which often provides improved reactivity in organic solvents. nih.gov The reaction is rapid, with catalysts showing efficacy at concentrations as low as 1.0 μM. nih.gov This method is particularly attractive due to the typically high yields of the resulting free aliphatic thiols and the reduction of byproducts that can occur with other deprotection strategies. nih.gov

Table 1: Cyanide-Mediated Deprotection of Thioacetates

| Catalyst | Substrate Example | Key Features |

| Sodium Cyanide (NaCN) | p-Nitrophenyl thioacetate | Instantaneous reaction at room temperature. nih.gov |

| Tetrabutylammonium cyanide (TBACN) | General aliphatic thioacetates | Catalytic amounts are effective; mild reaction conditions; yields >80%. nih.gov |

Beyond cyanide-mediated methods, research has focused on developing other mild and selective strategies to deprotect thioacetates while preserving other sensitive functional groups. One such approach involves the use of lanthanide triflates, such as Dysprosium(III) trifluoromethanesulfonate (Dy(OTf)3), as an environmentally friendly and recyclable catalyst. nih.gov This method can be tuned by adjusting the reaction medium or additives to achieve high yields of the free thiol without the formation of disulfide byproducts. nih.gov

Table 2: Mild and Selective Thioacetate Deprotection Methods

| Reagent/Catalyst | Solvent(s) | Key Advantages |

| Dysprosium(III) trifluoromethanesulfonate (Dy(OTf)3) | Various | Recyclable catalyst, high yield, avoids disulfide byproducts. nih.gov |

| Pyrrolidine | Acetonitrile, DMF, CH2Cl2, THF | Allows for subsequent in situ alkylation of the generated thiol. nih.gov |

| Hydrazine hydrate | Not specified | Can achieve selective deacetylation of S-acetyl groups over O-acetyl groups. nih.gov |

Functionalization via the Chloropropyl Group

The 3-chloropropyl group is a versatile handle for covalently attaching the molecule to other structures through nucleophilic substitution reactions. The terminal chlorine atom is a good leaving group, allowing for reactions with a variety of nucleophiles to form new carbon-heteroatom bonds.

Ionic liquids (ILs) are salts with melting points below 100°C, valued for their low vapor pressure, high thermal stability, and tunable properties. scialert.net The chloropropyl group of 3-chloropropyl thiolacetate can be used as an alkylating agent in a quaternization reaction, a type of SN2 reaction, to synthesize functionalized ionic liquids. shinetsusilicone-global.com

In a typical synthesis, a tertiary amine or a substituted imidazole (e.g., 1-methylimidazole) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This reaction, often a form of the Menschutkin quaternization, results in the formation of a quaternary ammonium or imidazolium cation. researchgate.net The thiolacetate moiety remains intact, tethered to the newly formed cationic core. This method allows for the direct incorporation of a protected thiol functionality into the structure of an ionic liquid, which can be later deprotected for applications in areas like functionalized surface coatings or metal scavenging. The process typically involves a subsequent anion exchange, or metathesis, step to introduce other anions (e.g., BF4-, PF6-) that fine-tune the physical properties of the ionic liquid. shinetsusilicone-global.com

Table 3: Synthesis of Thiol-Functionalized Ionic Liquids via Quaternization

| Reactant 1 | Reactant 2 | Reaction Type | Product Cation Structure |

| This compound | 1-Methylimidazole (B24206) | Quaternization (Alkylation) | 1-(3-Thiolacetoxypropyl)-3-methylimidazolium |

| This compound | Triethylamine | Quaternization (Alkylation) | N,N,N-Triethyl-3-thiolacetoxypropan-1-aminium |

Silane coupling agents are organosilicon compounds that act as intermediaries to bond organic materials to inorganic materials. shinetsusilicone-global.com They typically have the structure Y-(CH2)n-SiX3, where Y is an organic functional group and X is a hydrolyzable group like an alkoxy group.

The chloropropyl group of this compound can be reacted with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to create a more complex silane coupling agent. In this nucleophilic substitution reaction, the primary amine of APTES attacks the chlorinated carbon of the thiolacetate, forming a secondary amine linkage. The resulting molecule combines the surface-active triethoxysilyl group with the protected thiol functionality. After hydrolysis of the alkoxy groups to form reactive silanols, this new coupling agent can be grafted onto inorganic surfaces (like silica (B1680970) or glass), presenting a surface decorated with protected thiols that can be deprotected for further functionalization.

Table 4: Synthesis of a Thiol-Functionalized Silane Coupling Agent

| Reactant 1 | Reactant 2 | Linkage Formed | Product Name |

| This compound | (3-Aminopropyl)triethoxysilane | Secondary Amine | N-(3-(triethoxysilyl)propyl)-3-thiolacetoxypropan-1-amine |

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with an inorganic silica core and organic substituents at the corners. nih.gov This hybrid structure allows for the creation of advanced materials with enhanced thermal and mechanical properties. mdpi.com The functionalization of POSS cages is key to their application. nih.gov

This compound can be integrated into POSS frameworks using highly efficient "click" chemistry, specifically the thiol-ene reaction. This strategy involves two main steps:

Deprotection: The thiolacetate group is first deprotected using one of the mild methods described previously (e.g., cyanide-mediated deacetylation) to generate the free thiol, 3-mercaptopropyl chloride.

Thiol-Ene Addition: The resulting thiol is then reacted with a POSS molecule that has been functionalized with reactive alkene groups, such as octa(vinyl)silsesquioxane or octa(allyl)silsesquioxane. In the presence of a radical initiator (photo or thermal), the thiol adds across the double bonds on the POSS cage, forming stable thioether linkages. researchgate.netmdpi.com

This approach covalently attaches the chloropropyl functional group to the inorganic POSS core. researchgate.net Alternatively, the chloropropyl group on a POSS cage, such as Octa-(3-chloropropyl)octasilsesquioxane, is known to be highly reactive towards nucleophilic substitution, allowing for the attachment of various organic or inorganic groups. researchgate.net

Table 5: Strategy for Integrating Functional Groups into POSS Frameworks

| Step | Reactants | Reaction Type | Result |

| 1. Deprotection | This compound | Deacetylation | 3-Mercaptopropyl chloride |

| 2. Attachment | 3-Mercaptopropyl chloride + Octa(vinyl)silsesquioxane | Thiol-ene "click" reaction | Octa(3-chloropropylthioethyl)silsesquioxane |

Conjugation and Linker Chemistry

This compound is a heterobifunctional molecule that serves as a valuable building block in the synthesis of complex macromolecular structures. Its utility stems from the presence of two distinct reactive moieties: a chloro group, which can undergo nucleophilic substitution, and a thiolacetate group. The thiolacetate acts as a protected thiol, which can be deprotected under basic or acidic conditions to reveal a highly reactive free thiol (sulfhydryl) group. This dual functionality allows for sequential and controlled conjugation reactions, making it an important linker in the design of advanced materials and catalysts.

Incorporation into Photoswitchable Molecular Architectures (e.g., Azobenzene Derivatives)

The integration of photoswitchable units like azobenzene into polymeric materials allows for the creation of "smart" materials that can respond to light stimuli. These materials are of great interest for applications in optical data storage, photoactuators, and controlled drug delivery. Azobenzene and its derivatives can isomerize between a stable trans form and a metastable cis form upon irradiation with light of specific wavelengths, leading to significant changes in geometry, polarity, and, consequently, macroscopic material properties. nih.govmdpi.com

While direct examples detailing the use of this compound are not prevalent in seminal literature, its structure lends itself to a clear synthetic strategy for incorporating photoswitchable moieties. The compound can act as a linker to attach azobenzene derivatives to a polymer backbone or a surface. A plausible synthetic route involves two main steps:

Attachment of the Azobenzene Moiety: The chloro- end of the this compound molecule can be reacted with a functionalized azobenzene. For instance, a hydroxy- or amino-functionalized azobenzene can act as a nucleophile, displacing the chloride to form a stable ether or amine linkage. This step grafts the protected thiol onto the photoswitchable molecule.

Deprotection and Subsequent Conjugation: The thiolacetate group is then hydrolyzed to unmask the free thiol. This new thiol-functionalized azobenzene derivative can be incorporated into a polymer network. One powerful method for this is the thiol-ene reaction, where the thiol adds across a carbon-carbon double bond (alkene) of another monomer, effectively "clicking" the photoswitchable unit into place. nih.gov

This strategy allows for the precise placement of azobenzene units as pendants on a polymer chain or as cross-linkers within a network, as illustrated in the table below.

| Synthetic Step | Reactants | Linkage Formed | Purpose |

| 1. Azobenzene Attachment | This compound + Hydroxy-azobenzene | Ether bond | Covalently links the protected thiol to the photoswitchable core. |

| 2. Thiol Deprotection | Thiolacetate-azobenzene + Base (e.g., NaOH) | Free thiol (-SH) | Activates the thiol for subsequent "click" chemistry. |

| 3. Polymer Integration | Thiol-azobenzene + Alkene-functionalized polymer | Thioether bond | Incorporates the azobenzene unit into the final material via a thiol-ene reaction. |

This interactive table outlines a representative pathway for using this compound to create photoswitchable materials.

Application in "Click Chemistry" Methodologies, including Thiol-ene Reactions

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild conditions with no or minimal byproducts. nih.govorganic-chemistry.orgtcichemicals.com Among these, the radical-mediated thiol-ene reaction has emerged as a robust tool for polymer synthesis and material functionalization. bohrium.com The reaction proceeds via a free-radical mechanism, typically initiated by light (photo-initiation) or heat, involving the addition of a thiol group across an alkene. nih.gov

After deprotection, the thiol group derived from this compound is an excellent substrate for the thiol-ene reaction. This allows the molecule, now 3-chloropropylthiol, to be efficiently conjugated to any alkene-containing molecule, polymer, or surface. The key advantages of using this methodology include:

High Efficiency and Yield: The reaction proceeds rapidly to completion under mild conditions. bohrium.com

Orthogonality: The reaction is highly specific between the thiol and the ene, and it does not interfere with a wide range of other functional groups, making it ideal for complex biological and material systems. nih.gov

Spatial and Temporal Control: When initiated by light, the reaction offers precise control over where and when the conjugation occurs. bohrium.com

The bifunctional nature of this compound is particularly advantageous. The thiol group can be used for incorporation into a material via a thiol-ene reaction, while the chloro group at the other end remains available for further functionalization. This allows for the creation of materials with complex architectures and tailored surface properties. For example, a surface can first be functionalized with alkene groups, and 3-chloropropylthiol can then be "clicked" onto this surface, resulting in a new surface decorated with reactive chloro groups ready for further chemical modification.

| Parameter | Description |

| Reaction Type | Radical-mediated Thiol-ene Addition |

| Reactants | Thiol (R-SH), Alkene (R'-CH=CH₂) |

| Product | Thioether (R-S-CH₂-CH₂-R') |

| Initiation | Photoinitiator (e.g., DMPA) + UV light, or Thermal Initiator (e.g., AIBN) |

| Key Features | High yield, minimal byproducts, mild conditions, orthogonal reactivity. |

This interactive table summarizes the key aspects of the Thiol-ene "click" reaction.

Applications in Advanced Materials Science and Engineering

Polymer Science and Functional Polymer Design

In polymer science, 3-Chloropropyl thiolacetate serves as a precursor for introducing thiol functionalities, which are pivotal for a range of polymerization and modification strategies. The thioacetate (B1230152) group acts as a stable, protected form of the more reactive thiol, allowing for controlled chemical transformations.

Thioester groups are integral to certain classes of recyclable and dynamic polymers. pku.edu.cn While this compound is not typically used as a primary monomer for creating the main polymer backbone in thioester-based polymerization, its derivatives play a crucial role. For instance, it can be used to synthesize more complex monomers that are then incorporated into polymer chains. An example includes the reaction of 3-chloropropyl-1-thiol (derived from the deacetylation of this compound) with other molecules to form monomers suitable for ring-opening polymerization (ROP) or radical polymerization to produce polythioesters. pku.edu.cn

The thioacetate moiety itself has been evaluated as a potential protecting group for thiol-functional monomers in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org Studies have shown that the stability and reactivity of the thioacetate group must be carefully considered, as it can sometimes interfere with the polymerization process depending on the monomer type (e.g., methacrylates, styrene). rsc.org The primary utility of the thioacetate group in this context is to prevent the thiol from participating in unwanted side reactions during polymerization, preserving it for later use. rsc.orgacs.org

A more prominent application of this compound is in the post-polymerization modification of existing polymers. beilstein-journals.org This strategy involves first synthesizing a polymer and then introducing new functional groups to its structure. The chloro- group on this compound allows it to be grafted onto a polymer backbone through nucleophilic substitution. Subsequently, the thioacetate group can be deprotected (hydrolyzed) to reveal a free thiol (-SH) group.

These pendant thiol groups are exceptionally useful for a variety of "click" chemistry reactions, which are highly efficient and specific. acs.org For example, they can readily react with polymers containing alkene (ene) groups in a thiol-ene reaction or alkyne groups in a thiol-yne reaction, often initiated by light (photocuring) or radicals. beilstein-journals.orgmdpi.com This allows for the covalent attachment of different molecules or the crosslinking of polymer chains to form robust networks and hydrogels. mdpi.com

In one documented approach, a hyper-crosslinked polymer (HCP) containing tosylate groups was synthesized. rsc.org These tosylate groups were then substituted with thioacetate by reacting the polymer with potassium thioacetate. The resulting thioacetate-functionalized polymer could be further converted to a thiol-functionalized polymer. rsc.org This demonstrates a pathway where a stable, pre-formed polymer is endowed with the reactive potential of thiol chemistry, originating from a thioacetate precursor. rsc.org Such modifications are key to creating materials with increased mechanical strength, chemical resistance, or specific functionalities for applications like pollutant capture. beilstein-journals.orgrsc.org

Surface Science and Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate, offering a powerful method to precisely control the chemical and physical properties of surfaces. uni-tuebingen.de Thioacetate-containing molecules, including derivatives of this compound, are important precursors for forming SAMs on noble metal surfaces like gold. researchgate.net

The fabrication of SAMs from thioacetate precursors involves the in-situ cleavage of the acetyl group to generate a thiolate that then bonds strongly to the gold surface. ntnu.no This process can be facilitated by various methods, including the use of catalytic agents like tetrabutylammonium (B224687) cyanide (TBACN) in the deposition solution. researchgate.net The resulting monolayers can be characterized by a suite of surface-sensitive techniques to determine their structure and composition.

X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition of the monolayer, verifying the presence of sulfur bonded to the gold substrate and the absence of the acetyl group after successful cleavage. researchgate.netntnu.nosurfacesciencelab.com

Scanning Tunneling Microscopy (STM) provides molecular-scale images of the surface, revealing the packing arrangement and order of the molecules in the SAM. researchgate.netkoreascience.kr For example, STM imaging has shown that while some thioacetates form disordered layers on their own, they can form well-ordered structures, such as a c(4 × 2) lattice, in the presence of a deprotection catalyst. researchgate.net

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are electrochemical methods used to assess the packing density and barrier properties of the SAM. koreascience.kr A well-packed monolayer will block the access of redox probes in solution to the underlying electrode surface. koreascience.kr

Ellipsometry and Contact Angle Measurements provide information on the thickness of the monolayer and its surface energy (wettability), respectively, which are indicative of molecular orientation and packing density. ntnu.nosurfacesciencelab.com

Table 1: Techniques for Characterizing Thioacetate-Derived SAMs

| Technique | Information Provided | Reference |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of atoms, confirmation of S-Au bond formation. | researchgate.netntnu.nosurfacesciencelab.com |

| Scanning Tunneling Microscopy (STM) | Molecular-scale imaging, packing structure, surface order and defects. | researchgate.netkoreascience.kr |

| Cyclic Voltammetry (CV) | Packing density, barrier properties, electrochemical accessibility of the surface. | ntnu.nokoreascience.kr |

| Ellipsometry | Monolayer thickness, which helps in determining molecular tilt angle. | ntnu.nosurfacesciencelab.com |

| Contact Angle Goniometry | Surface wettability and energy, indicative of terminal group chemistry and packing. | surfacesciencelab.com |

The use of a thioacetate precursor instead of a free thiol can significantly influence the formation mechanism and the final structure of the SAM. ntnu.no The thioacetate group offers greater stability against oxidation in solution compared to the free thiol, which can readily form disulfides that impede the formation of a uniform monolayer. researchgate.net

Research comparing SAMs formed from identical molecules but with either a thiol or a thioacetate headgroup has revealed important differences. The formation mechanism for thioacetates is believed to involve dissociation at the surface, where both the thiolate and the acetyl group are initially surface-bound. ntnu.no The subsequent removal of the acetyl group opens up an adsorption site for another molecule, leading to a different growth dynamic compared to the direct adsorption of thiols. ntnu.no This difference in the formation pathway can affect the final atomic structure of the metal surface at the interface. ntnu.no In some cases, SAMs prepared from thioacetate precursors have been shown to exhibit fewer electrochemically accessible surface sites, suggesting a more complete or differently structured monolayer compared to those formed from the corresponding thiol. ntnu.no This indicates that the choice of precursor—thiol versus thioacetate—is a critical parameter that can be used to fine-tune the properties of the resulting surface. ntnu.no

Catalysis and Catalytic System Development

In the context of catalysis, a catalyst is a substance that increases the rate of a chemical reaction without being consumed itself. wikipedia.org Catalysis can be classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. wikipedia.org

The direct role of this compound in catalytic systems is not extensively documented in dedicated studies. However, its chemical properties suggest potential indirect applications. The thiol group, obtained after deprotection of the thioacetate, is a well-known ligand for various metal catalysts. Therefore, this compound can be used as a synthetic intermediate to create more complex, thiol-containing ligands. These ligands can then be coordinated to metal centers to form catalysts for various organic transformations.

Furthermore, polymers or surfaces functionalized with thiol groups derived from this compound (as described in sections 5.1.2 and 5.2) can serve as supports for heterogeneous catalysts. By anchoring metal nanoparticles or catalytic complexes to these thiol-functionalized materials, one can create recyclable and robust catalytic systems. The development of such systems is a key area in sustainable chemistry and industrial catalysis. cjcatal.com For example, biocatalysts like enzymes are often used for their high selectivity under mild conditions, and materials functionalized via thiol chemistry could be used to immobilize these enzymes. acs.org While this compound is a building block rather than a catalyst itself, it provides a chemical handle to construct the architecture of advanced catalytic systems.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Potassium thioacetate |

| Tetrabutylammonium cyanide |

Design of Functionalized Ionic Liquid Catalysts (e.g., for CO2 Hydrogenation)

The unique properties of this compound make it a valuable precursor in the synthesis of specialized ionic liquids (ILs) designed for catalytic applications, particularly in the realm of CO2 hydrogenation. Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their negligible vapor pressure. By incorporating specific functional groups into the cation or anion of the IL, it is possible to create task-specific catalysts.

Thiol-functionalized ionic liquids are of particular interest for catalytic processes. wku.edu The thiol group can act as a ligand, stabilizing metal nanoparticles that are often the active catalytic species in hydrogenation reactions. wku.edu In the context of CO2 hydrogenation, platinum-based nanoparticles are frequently investigated for their ability to convert CO2 into valuable chemicals. wku.edu The presence of thiol and amine functionalities within the ionic liquid can help in the formation of high-index facets on these nanoparticles and create a "cage-like" or nano-container environment around them. wku.edu This specialized environment can enhance catalytic activity and selectivity. wku.edu

The synthesis of such functionalized ionic liquids can involve the reaction of a starting material like 1-methylimidazole (B24206) with a functionalized alkyl halide. While research has demonstrated the synthesis of amine-functionalized ionic liquids using precursors like the hydrogen bromide salt of 3-bromopropylamine, a similar synthetic pathway is conceivable for introducing a thiol group using a precursor derived from this compound. wku.edu The thiolacetate group can be hydrolyzed to yield the free thiol, which can then be incorporated into the ionic liquid structure. The resulting thiol-functionalized IL can then serve as both a solvent and a co-catalyst in processes like the hydrogenation of CO2 to products such as methanol, carbon monoxide, or formate. wku.edu

| Catalyst System Component | Function | Relevant Research Finding |

| Thiol-functionalized Ionic Liquid | Stabilizes metal nanoparticles, creates a catalytic nano-environment. | Amine and thiol functionalized ionic liquids are expected to facilitate the formation of high-index facets and form a cage around nanoparticles, improving catalytic activity for CO2 conversion. wku.edu |

| Platinum Nanoparticles | Active catalyst for CO2 hydrogenation. | Platinum-based nanoparticles are a focus of research for energy and environmental catalysts, with their properties depending on shape and surface structure. wku.edu |

| CO2 | Feedstock for conversion into value-added chemicals. | CO2 hydrogenation is a promising technique for converting carbon dioxide into useful products, though it often requires a catalyst to achieve a sufficient reaction rate. wku.edu |

Role in Supported Catalysts and Immobilization Strategies

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between the high activity and selectivity of homogeneous systems and the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. nih.gov this compound serves as a precursor to create functional linkers for attaching catalytic complexes to solid supports like silica (B1680970), alumina, or polymers. mdpi.com

The general approach involves modifying the solid support with a molecule that can bind to the catalyst. The 3-chloropropyl group of the thiolacetate can be used to graft the molecule onto a support material, often through reactions with surface hydroxyl groups. Subsequently, the thiolacetate group can be deprotected to reveal a reactive thiol (-SH) group. This thiol can then act as an anchor point for a metal catalyst or a ligand. This non-covalent, or supramolecular, anchoring strategy allows for the creation of robust, recyclable catalytic systems. nih.gov

The advantages of such supramolecular immobilization include:

Recyclability: The supported catalyst can be easily recovered by filtration. nih.gov

Reduced Leaching: Strong anchoring minimizes the loss of the expensive metal catalyst into the product stream. nih.gov

Versatility: The same support can potentially be re-functionalized with different catalysts. nih.gov

This strategy has been explored for a variety of catalytic reactions, including olefin polymerization and oxidation reactions, using supports like mesoporous silica (e.g., MCM-41 and MCM-48). mdpi.com By functionalizing these supports with molecules derived from precursors like this compound, it is possible to create highly active and stable heterogeneous catalysts. mdpi.com

Hybrid Organic-Inorganic Materials

Development of Functional Silsesquioxane-Based Materials

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silicon-oxygen core and organic functional groups at the corners. semanticscholar.org These hybrid organic-inorganic structures are considered nano-building blocks for advanced materials due to their unique properties, including high thermal stability and mechanical strength. semanticscholar.orgresearchgate.net

This compound is an important reagent in the synthesis of functionalized POSS materials. The process typically starts with octakis(3-chloropropyl)octasilsesquioxane, a POSS cage where each of the eight corners is functionalized with a chloropropyl group. acs.orgresearchgate.net The chlorine atoms on this starting material are susceptible to nucleophilic substitution. By reacting octakis(3-chloropropyl)octasilsesquioxane with a nucleophile like potassium thioacetate, the chloropropyl groups can be converted to propyl ethanethioate groups. acs.orgresearchgate.net

This substitution reaction proceeds efficiently at room temperature, yielding a crystalline product, octakis(3-propyl ethanethioate)octasilsesquioxane, without rearranging or decomposing the silsesquioxane cage. acs.orgresearchgate.net The resulting thioacetate-functionalized POSS can then be further modified. The thioacetate groups can be hydrolyzed to produce thiol-functionalized POSS, which can be used in a variety of applications, including the creation of cross-linked polymer networks or for nanoparticle synthesis and stabilization. This synthetic route provides a powerful method for creating well-defined, highly functionalized nanomaterials. semanticscholar.org

| Starting Material | Reagent | Product | Key Feature |

| Octakis(3-chloropropyl)octasilsesquioxane | Potassium thioacetate | Octakis(3-propyl ethanethioate)octasilsesquioxane | Complete substitution on all eight side chains without cage rearrangement. acs.orgresearchgate.net |

Research has also shown that the reaction of octakis(3-chloropropyl)octasilsesquioxane with other nucleophiles, such as phenoxide derivatives, can lead to cage-rearranged silsesquioxanes, forming not only T8 cages but also larger T10 (deca-) and T12 (dodecahedral) structures. researchgate.net

Potential in Sensor Technologies and Optoelectronic Devices

The functionalized silsesquioxane materials derived from precursors like this compound have significant potential in the fields of sensor technology and optoelectronics. semanticscholar.orgresearchgate.net The ability to introduce specific organic functionalities onto a robust, inorganic POSS core allows for the fine-tuning of material properties for specific applications. semanticscholar.org

For sensor applications, the thiol groups, obtained after deprotection of the thioacetate-functionalized POSS, are particularly useful. Thiol-functionalized surfaces are known to have a high affinity for heavy metal ions and can also be used to immobilize biomolecules, making them excellent candidates for chemical and biological sensors. researchgate.net The POSS framework provides a stable and high-surface-area platform for these interactions. Bifunctional POSS materials have been highlighted for their potential in sensor applications. semanticscholar.org

In the realm of optoelectronics, POSS-based materials are being investigated for use in devices like organic light-emitting diodes (OLEDs). researchgate.net The incorporation of POSS into polymer matrices can enhance thermal stability, oxidation resistance, and dielectric properties, all of which are crucial for the performance and longevity of electronic devices. semanticscholar.org While direct applications of this compound in final optoelectronic devices are not commonly reported, its role as a precursor for creating functionalized POSS building blocks is a key enabling step. researchgate.net These functionalized POSS molecules can then be incorporated into polymers or other materials used in the fabrication of advanced optoelectronic components. semanticscholar.org The development of in-sensor computing, which integrates sensing and processing functions, relies on novel materials, and functional organic-inorganic hybrids like those derived from POSS are promising candidates for creating the necessary hardware. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of 3-Chloropropyl thiolacetate. google.comrsc.orgmdpi.com These calculations provide insights into the molecule's geometry, the distribution of electrons, and the energies of its molecular orbitals.

The optimized geometry of this compound, calculated using DFT methods, reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Such calculations are typically performed using functionals like B3LYP or PBE0 with appropriate basis sets (e.g., 6-31G* or def2-TZVP) to ensure accuracy. google.comrsc.org

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.netnih.govmdpi.comnankai.edu.cnresearchgate.net For this compound, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms of the thiolacetate group, which are the most electron-rich centers. The LUMO is likely to be associated with the C-Cl antibonding orbital, indicating that this is the most probable site for nucleophilic attack.

Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges on each atom in the molecule. wikipedia.orgstackexchange.comlibretexts.orguni-muenchen.de This information helps to identify electrophilic and nucleophilic sites, further predicting the molecule's reactive behavior. In this compound, the carbon atom bonded to the chlorine atom is expected to carry a significant positive partial charge, making it a primary electrophilic center.

Below is a table summarizing the kind of data that would be obtained from DFT calculations on this compound.

| Calculated Property | Representative Value | Significance |

| Optimized Geometry | ||

| C-S Bond Length | ~1.8 Å | Indicates the strength and nature of the thiolester bond. |

| C-Cl Bond Length | ~1.8 Å | Influences the reactivity of the chloropropyl group. |

| C=O Bond Length | ~1.2 Å | Characteristic of a carbonyl double bond. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability. researchgate.netresearchgate.net |

| Atomic Charges (Mulliken) | ||

| Charge on S | Negative | Indicates a nucleophilic center. |

| Charge on C (bonded to Cl) | Positive | Indicates a primary electrophilic site for nucleophilic attack. |

| Charge on Cl | Negative | Reflects its high electronegativity. |

Note: The values in this table are representative and are based on typical values for similar functional groups. Actual calculated values may vary depending on the level of theory and basis set used.

Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its self-assembly behavior, particularly the formation of self-assembled monolayers (SAMs) on surfaces, and other interfacial phenomena.

MD simulations can model the self-assembly process itself, showing how individual molecules from a solution or vapor phase adsorb onto the surface and organize into a stable monolayer. These simulations can also probe the dynamics of the assembled monolayer, including the motion of the alkyl chains and the head group. researchgate.net For instance, simulations can reveal the presence of gauche defects in the alkyl chains, which affect the packing density and order of the SAM. acs.org The head group density has been shown to influence the disorder in the alkyl chain packing and the speed of molecular motions within the monolayer. acs.org

Furthermore, MD simulations can be used to investigate interfacial phenomena, such as the interaction of the functionalized SAM with a solvent or with other molecules. The chlorine atom at the terminus of the propyl chain provides a site for further chemical modification, and MD simulations can be used to study the accessibility of this group to reactants in a solvent environment. The simulations can also predict how the properties of the interface, such as its hydrophobicity or reactivity, are altered by the presence of the this compound monolayer.

The table below summarizes key parameters and findings that can be obtained from MD simulations of a this compound-derived SAM.

| Simulation Parameter/Finding | Description | Significance |

| Structural Properties | ||

| Tilt Angle | The average angle of the alkyl chains with respect to the surface normal. | Determines the thickness and packing density of the monolayer. |

| Orientational Order | The degree of alignment of the alkyl chains. | Influences the barrier properties and stability of the SAM. |

| Gauche Defect Density | The number of non-trans conformations in the alkyl chains. | Affects the order and permeability of the monolayer. acs.org |

| Interfacial Phenomena | ||

| Solvent Distribution | The arrangement of solvent molecules at the SAM-solvent interface. | Determines the wetting properties and surface energy. |

| Adsorption Free Energy | The energy change associated with the binding of the molecule to the surface. | Indicates the stability of the self-assembled monolayer. |

Prediction of Reaction Pathways, Energetics, and Selectivity

Computational chemistry offers powerful tools for predicting the most likely reaction pathways for a given molecule, along with the associated energy changes (energetics) and the preference for one product over another (selectivity). nih.govwikipedia.org For this compound, these methods can be used to explore its reactivity under various conditions.

The molecule possesses two primary reactive sites: the electrophilic carbon atom attached to the chlorine, and the thiolacetate group. Computational studies can predict the outcomes of reactions at these sites.

One of the most probable reactions is nucleophilic substitution at the primary alkyl chloride. d-nb.infonih.govcas.cndiva-portal.org Theoretical calculations can model the reaction with various nucleophiles and determine the activation energy barrier for the substitution. For example, the reaction of the chloropropyl group with another thiolacetate ion or other nucleophiles can be studied. researchgate.net The calculations can also assess the influence of the solvent on the reaction rate and mechanism, predicting whether the reaction is likely to proceed via a concerted (SN2) or a stepwise mechanism.

The thiolacetate group itself can participate in various reactions. For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol, 3-chloropropane-1-thiol. Computational models can elucidate the mechanism of this hydrolysis and calculate the reaction energetics. Additionally, the thioacetate (B1230152) can react with electrophiles or participate in radical reactions. rsc.org Computational studies, often employing DFT, can map out the potential energy surfaces for these transformations, identifying transition states and intermediates. acs.org This allows for a comparison of the energy barriers for different competing pathways, thereby predicting the selectivity of a given reaction. For example, in a reaction with a species that is both a nucleophile and a base, calculations can predict whether substitution at the carbon-chlorine bond or a reaction at the thiolacetate carbonyl group is more favorable.

The table below outlines potential reaction pathways for this compound that can be investigated using computational methods.

| Reaction Pathway | Description | Predicted Energetics/Selectivity |

| Nucleophilic Substitution (SN2) | A nucleophile attacks the carbon atom bonded to chlorine, displacing the chloride ion. d-nb.inforesearchgate.net | The activation energy will depend on the nucleophile and solvent. Calculations can predict the feasibility and rate of this reaction. |

| Thiolacetate Hydrolysis | Reaction with water under acidic or basic catalysis to form 3-chloropropane-1-thiol and acetic acid. | Calculations can determine the activation barriers for the acid- and base-catalyzed pathways to predict optimal conditions. |

| Radical Reactions | Homolytic cleavage of the C-S or C-Cl bonds, or radical addition to the carbonyl group. rsc.org | DFT calculations can assess the feasibility of radical initiation and propagation steps, predicting whether such pathways are competitive with ionic mechanisms. |

| Elimination Reaction | Abstraction of a proton adjacent to the chlorine atom, leading to the formation of an alkene. | This is generally less favorable for primary alkyl halides but can be assessed computationally, especially with bulky, strong bases. |

By systematically studying these and other potential reactions, computational chemistry provides a predictive framework for understanding the chemical behavior of this compound, guiding experimental efforts in synthesis and materials science.

Advanced Spectroscopic and Analytical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-Chloropropyl thiolacetate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the compound's connectivity.

In ¹H NMR, the molecule is expected to show four distinct signals corresponding to the different sets of non-equivalent protons. The methyl protons of the acetate (B1210297) group (CH₃) would appear as a singlet, being isolated from other protons. The three methylene (B1212753) groups (-CH₂-) of the propyl chain would each produce a triplet, due to spin-spin coupling with their adjacent methylene neighbors, except for the central CH₂ group which would appear as a multiplet (a quintet) from coupling to the two triplets on either side of it.

In ¹³C NMR, five distinct signals are anticipated, one for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the thioester group would have the largest chemical shift, appearing significantly downfield. The methyl carbon and the three methylene carbons would have distinct shifts influenced by their proximity to the electronegative sulfur and chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | CH₃-C=O | ~2.3 | Singlet | 3H |

| ¹H | -S-CH₂- | ~3.0 | Triplet | 2H |

| ¹H | -CH₂-CH₂-CH₂- | ~2.0 | Multiplet/Quintet | 2H |

| ¹H | -CH₂-Cl | ~3.6 | Triplet | 2H |

| ¹³C | C H₃-C=O | ~30 | - | - |

| ¹³C | -S-C H₂- | ~29 | - | - |